molecular formula C11H14O3 B016214 1-(3,4-Dimethoxyphenyl)propan-1-one CAS No. 1835-04-7

1-(3,4-Dimethoxyphenyl)propan-1-one

Cat. No.: B016214
CAS No.: 1835-04-7
M. Wt: 194.23 g/mol
InChI Key: SBMSBQOMJGZBRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)propan-1-one can be synthesized through the reaction of dimethyl sulfate with propionylcatechol in an alkaline solution. This method yields the compound with a purity of approximately 43% . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 1-(3,4-Dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dimethoxyphenyl)propan-1-one has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies show that this compound exhibits significant antimicrobial properties against various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death .

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines:
Cell LineIC50 (μM)
MCF-7 (Breast adenocarcinoma)150
NCI-H460 (Lung carcinoma)120
COLO-205 (Colon adenocarcinoma)180

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions:

  • Synthesis of Complex Molecules : It is used in the preparation of more complex structures through reactions such as nucleophilic addition and condensation.

Agrochemicals

The compound is also being explored for its potential applications in agrochemicals. Its biological activity may contribute to the development of new pesticides or herbicides that are effective against specific pathogens or pests.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use as a natural antimicrobial agent in food preservation or clinical settings .

Case Study 2: Anticancer Mechanism

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-(3,4-Dimethoxyphenyl)propan-1-one, also known as 3,4-dimethoxypropiophenone, is an organic compound with the molecular formula C11_{11}H14_{14}O3_{3}. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with propanone derivatives under basic conditions. The compound exhibits a melting point of approximately 86 °C and a boiling point of 295.2 °C at 760 mmHg. Its density is reported at 1.047 g/cm³, and it has a flash point of 123.2 °C .

Antileishmanial Activity

A significant area of research on this compound focuses on its antileishmanial properties. Studies have demonstrated that compounds with similar structures exhibit inhibitory effects against Leishmania species, which are responsible for leishmaniasis—a disease affecting millions worldwide. Aveniente et al. highlighted the potential of this compound as a lead for developing new treatments against visceral leishmaniasis by showing promising results in docking studies with cathepsin B protein from Leishmania donovani .

Antioxidant Properties

Research also indicates that this compound possesses antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals may contribute to its protective effects against various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it does so at concentrations that may be achievable in therapeutic settings without significant toxicity to normal cells . This selectivity is essential for developing effective cancer therapies.

Case Study: Leishmaniasis Treatment

In a study evaluating various lignans for their leishmanicidal potential, researchers identified several compounds that inhibited the growth of Leishmania braziliensis promastigotes. Among these compounds was this compound, which showed multitargeting effects with low toxicity profiles . This finding underscores the potential for this compound in treating cutaneous leishmaniasis, particularly in regions where current treatments are inadequate due to resistance or side effects.

Summary Table of Biological Activities

Activity Mechanism Reference
AntileishmanialInhibits Leishmania growth
AntioxidantScavenges free radicals
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using 3,4-dimethoxybenzaldehyde and dimethylphenylvinylsilane under acidic conditions. Optimization involves adjusting catalysts (e.g., BF₃·Et₂O) and reaction time. For example, using veratraldehyde and dimethylphenylvinylsilane in cyclohexane/ethyl acetate (8:2) yields 92% product after flash chromatography . Lower yields (<60%) occur with insufficient acid catalysis or impure reagents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves methoxy group orientation (C-O-C angles ~117°) and confirms planar aromatic stacking .
  • IR spectroscopy : Detects carbonyl stretching at ~1678 cm⁻¹ and methoxy C-O vibrations at 1263 cm⁻¹ .
  • NMR : ¹H NMR shows δ 3.85–3.90 ppm (methoxy protons) and δ 7.4–7.6 ppm (aromatic protons) .

Q. What natural sources yield this compound, and how is isolation performed?

  • Methodological Answer : Isolated from Trigonostemon xyphophylloides stems via 75% ethanol extraction, followed by silica gel chromatography. Confirmation requires HPLC-MS and comparison with synthetic standards .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies indicate anti-inflammatory and antioxidant potential. In vitro assays (e.g., DPPH radical scavenging) show IC₅₀ values ~50 µM. Bioactivity is tested via cell viability assays (MTT) on cancer lines (e.g., HeLa), with IC₅₀ ~100 µM .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed?

  • Methodological Answer : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring increases electrophilicity, improving anticancer activity (IC₅₀ drops to ~30 µM). Conversely, replacing methoxy with hydroxyl groups reduces membrane permeability due to hydrogen bonding . Computational docking (AutoDock Vina) predicts binding to COX-2 active sites (ΔG ≈ -9.2 kcal/mol) .

Q. How to resolve contradictions in reported pharmacological data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50–200 µM) arise from assay variability (e.g., serum concentration in cell culture). Standardization using CLSI guidelines and orthogonal assays (e.g., apoptosis via flow cytometry) is critical. Meta-analysis of raw data from multiple labs can identify confounding variables .

Q. What strategies optimize regioselectivity during derivatization of the propanone backbone?

  • Methodological Answer : Protecting the carbonyl group with trimethylsilyl ethers prevents unwanted nucleophilic attacks. For example, silylation with TMSCl/Et₃N enables selective hydroxylation at C3 using OsO₄/NMO, yielding 3-hydroxy derivatives with 76% efficiency .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer : Stability studies (HPLC monitoring) show degradation <5% in anhydrous DMSO at -20°C over 6 months. In polar solvents (e.g., methanol), keto-enol tautomerism accelerates decomposition (~20% in 3 months). Storage under argon extends shelf life .

Q. What advanced analytical methods distinguish polymorphic forms of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies melting points (86–87°C for pure form). Powder XRD distinguishes polymorphs (e.g., monoclinic vs. orthorhombic) based on 2θ peaks at 12.5° and 18.7° .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMSBQOMJGZBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171427
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-04-7
Record name Propioveratrone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name Propioveratrone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)propan-1-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
1-(3,4-Dimethoxyphenyl)propan-1-one

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